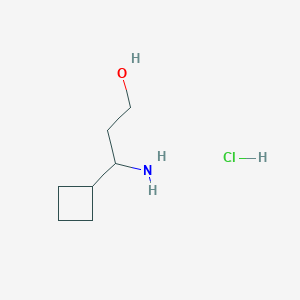
3-Amino-3-cyclobutylpropan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-Amino-3-cyclobutylpropan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2230802-42-1 . It is also known as ACBC. The compound is a cyclobutane analog and is typically available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16ClNO . The InChI code for the compound is 1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 165.66 . The compound is typically stored at room temperature .Scientific Research Applications
1. Antioxidant and Membrane Stabilizing Properties
3-Amino-3-cyclobutylpropan-1-ol hydrochloride has been studied for its potential antioxidant and membrane-stabilizing properties. Research has indicated that while these compounds do not possess significant antioxidant or antiradical activity, they exhibit a pronounced anti-hemolytic effect in models of erythrocyte oxidative stress. This suggests their capability for producing a membrane-stabilizing effect due to interaction with some structural components of cell membranes (Malakyan et al., 2010).
2. In Vitro Antitumor Activity
Compounds similar to this compound have been synthesized and tested for antitumor activity. The synthesized tertiary aminoalkanol hydrochlorides, including those similar to this compound, were evaluated for their potential in inhibiting tumor growth in vitro (Isakhanyan et al., 2016).
3. Antiplasmodial Activity
Another study explored the preparation of compounds like 2-amino-3-arylpropan-1-ols, which are structurally related to this compound. These compounds showed moderate antiplasmodial activity against strains of Plasmodium falciparum, indicating potential applications in the treatment of malaria (D’hooghe et al., 2011).
4. Uterine Relaxant Activity
Research on compounds like racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]aminopropan-1-ol hydrochlorides, which are structurally related to this compound, revealed potent uterine relaxant activity. These compounds significantly delayed the onset of labor in pregnant rats, indicating potential therapeutic applications in obstetrics (Viswanathan & Chaudhari, 2006).
5. Conversion to Stable Cyclic Forms
This compound can be converted into other compounds, such as 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD), which is a stabilized form of aspartate 1-semialdehyde hydrochloride. This indicates its potential use in the synthesis of biochemically significant compounds (Cheung & Shoolingin‐Jordan, 1997).
Properties
IUPAC Name |
3-amino-3-cyclobutylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7(4-5-9)6-2-1-3-6;/h6-7,9H,1-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMRHRXBMFFMON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
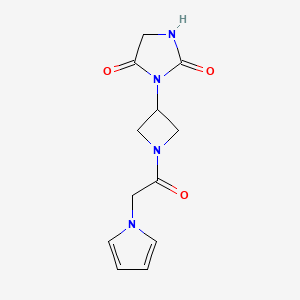
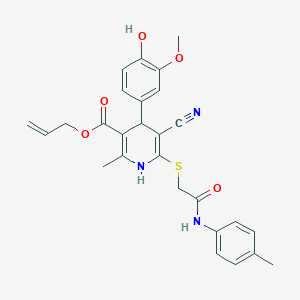

![1-[(4-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2708379.png)
![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)


![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)

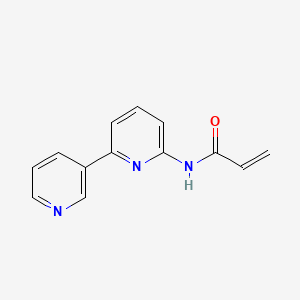
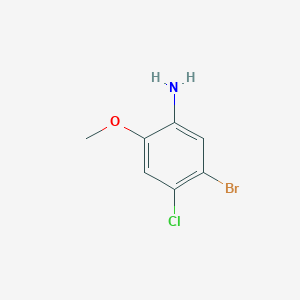
![3-phenyl-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
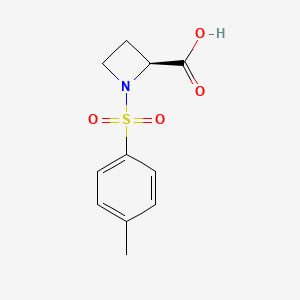
![3-(2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2708397.png)
